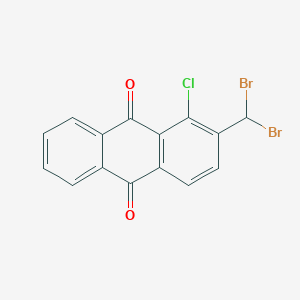
1-Chloro-2-(dibromomethyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(dibromomethyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of chlorine and dibromomethyl groups attached to the anthracene core, specifically at the 1 and 2 positions, respectively. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 1-Chloro-2-(dibromomethyl)anthracene-9,10-dione typically involves the halogenation of anthracene derivatives. One common method is the bromination of 1-chloroanthracene-9,10-dione using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-Chloro-2-(dibromomethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroxyanthracene derivatives.
Substitution: The chlorine and bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(dibromomethyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other anthracene derivatives and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(dibromomethyl)anthracene-9,10-dione involves its interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit key enzymes involved in cell division, such as topoisomerases and kinases . These interactions lead to the inhibition of cancer cell proliferation and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-(dibromomethyl)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
9,10-Dibromoanthracene: Similar in structure but lacks the chlorine atom.
1-Chloroanthracene-9,10-dione: Lacks the dibromomethyl group.
9,10-Diphenylanthracene: Substituted with phenyl groups instead of halogens.
1,4-Dichloroanthracene-9,10-dione: Contains chlorine atoms at different positions
These compounds share similar photophysical properties but differ in their reactivity and applications
Eigenschaften
CAS-Nummer |
6338-00-7 |
|---|---|
Molekularformel |
C15H7Br2ClO2 |
Molekulargewicht |
414.47 g/mol |
IUPAC-Name |
1-chloro-2-(dibromomethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H7Br2ClO2/c16-15(17)10-6-5-9-11(12(10)18)14(20)8-4-2-1-3-7(8)13(9)19/h1-6,15H |
InChI-Schlüssel |
ROOIMHSTHJEPGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(Br)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14733445.png)
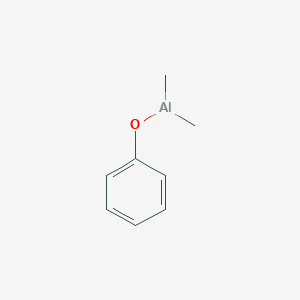
![N-[4-[2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14733453.png)

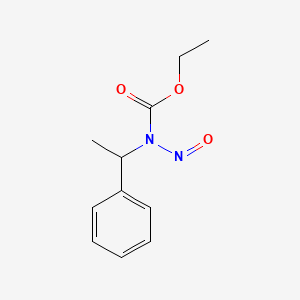
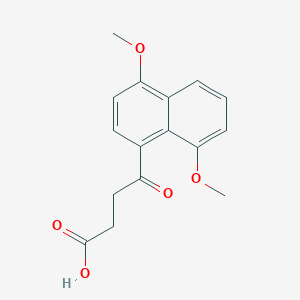
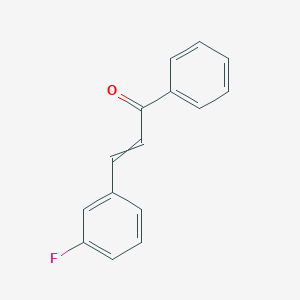
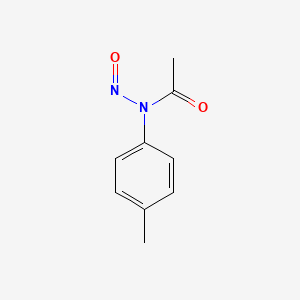
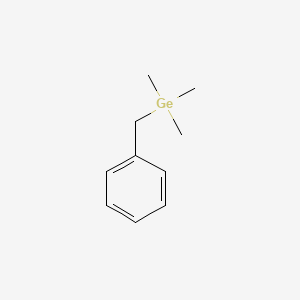
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethan-1-one](/img/structure/B14733492.png)


